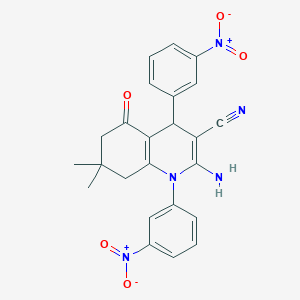![molecular formula C22H17BrN2OS2 B11535671 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドは、ベンゾチアゾールコア、ブロモベンジル基、およびメチルベンザミド部分を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドの合成は、通常、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールと適切なアルデヒドまたはケトンを環化させることで合成できます。
ブロモベンジル基の導入: ブロモベンジル基は、求核置換反応によって導入できます。この反応では、ブロモベンジルハライドがベンゾチアゾールコアと反応します。
メチルベンザミド部分の付加: 最後のステップでは、ブロモベンジル置換ベンゾチアゾールと4-メチルベンゾイルクロリドを塩基の存在下でカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産方法では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、自動反応器、連続フロー化学、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応解析
反応の種類
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドは、以下の反応を含め、さまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: ブロモベンジル基は、ベンジル基に還元できます。
置換: 臭素原子は、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) とm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用できます。
置換: 求核置換反応は、アジ化ナトリウム (NaN₃) やチオシアン酸カリウム (KSCN) などの試薬を使用して実施できます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: ベンジル置換誘導体。
置換: 使用する求核剤に応じて、さまざまな置換ベンゾチアゾール誘導体。
科学研究への応用
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドは、いくつかの科学研究への応用があります。
医薬品化学: 特に、がんや感染症を標的とする新しい薬の開発のためのリード化合物として使用できます。
材料科学: この化合物の独特の構造は、特定の電子特性または光学特性を持つ新しい材料の開発の候補としています。
生物学的研究: タンパク質や核酸などの生体高分子と低分子間の相互作用を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Potential therapeutic applications due to its structural similarity to known pharmacophores.
- Studied for its ability to interact with specific biological targets.
Industry:
- Used in the development of specialty chemicals and advanced materials.
作用機序
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドの作用機序は、特定の分子標的との相互作用を伴います。ブロモベンジル基は、タンパク質の疎水性ポケットへの結合を促進する可能性があり、一方、ベンゾチアゾールコアは、π-πスタッキングによって芳香族残基と相互作用する可能性があります。スルファニル基は、求核性アミノ酸残基と共有結合を形成し、酵素活性を阻害したり、タンパク質間の相互作用を破壊したりする可能性があります。
類似化合物の比較
類似化合物
- N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-2-フルオロベンザミド
- N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}ブタンアミド
ユニークさ
N-{2-[(4-ブロモベンジル)スルファニル]-1,3-ベンゾチアゾール-6-イル}-4-メチルベンザミドは、4-メチルベンザミド部分が存在することでユニークです。これは、特定の生体標的に対する結合親和性と特異性を向上させる可能性があります。さらに、ブロモベンジル基とベンゾチアゾール基の組み合わせは、さらなる化学修飾と最適化のための汎用性の高い足場を提供します。
類似化合物との比較
- N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHOXYBENZAMIDE
- N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-CHLOROBENZAMIDE
Uniqueness:
- The presence of the methyl group in the benzamide moiety can influence the compound’s physical and chemical properties, such as solubility and reactivity.
- The specific arrangement of functional groups in N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE may confer unique biological activity compared to its analogs.
This detailed article provides a comprehensive overview of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H17BrN2OS2 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17BrN2OS2/c1-14-2-6-16(7-3-14)21(26)24-18-10-11-19-20(12-18)28-22(25-19)27-13-15-4-8-17(23)9-5-15/h2-12H,13H2,1H3,(H,24,26) |
InChIキー |
QSWFHIUTAJNYIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)
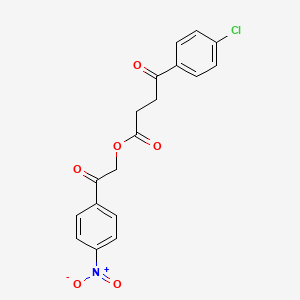
![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)
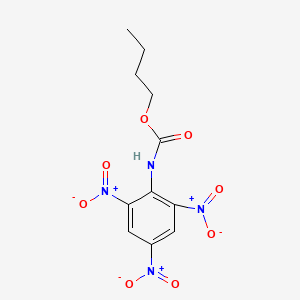
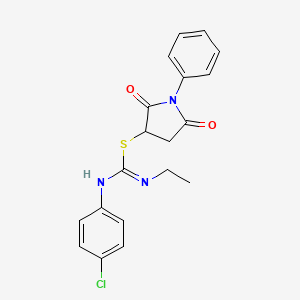
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11535634.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)
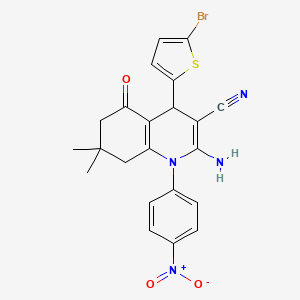
![Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11535657.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11535659.png)
